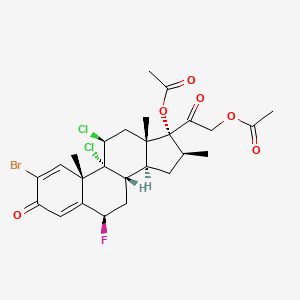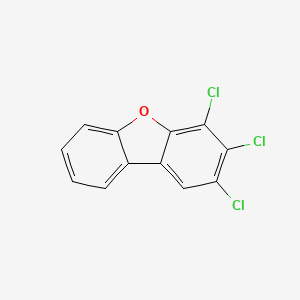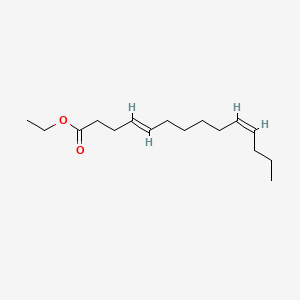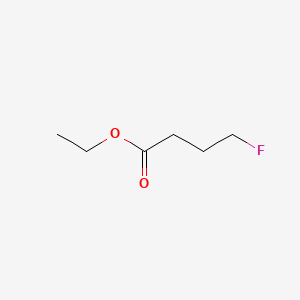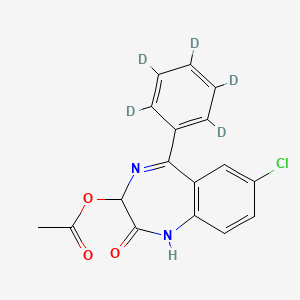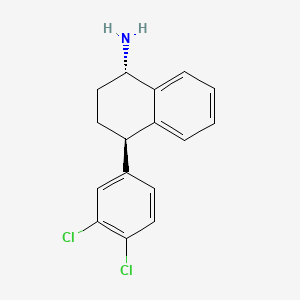![molecular formula C10H12N2O4S B13417916 (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a compound belonging to the class of β-lactam antibiotics, specifically cephalosporins. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. Its structure includes a β-lactam ring, which is crucial for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with acetic anhydride. The reaction is carried out in the presence of a base such as triethylamine, under controlled temperature conditions to ensure the stability of the β-lactam ring .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce 7-ACA, followed by chemical modification to introduce the acetamido group. The fermentation process utilizes specific strains of microorganisms that can produce 7-ACA efficiently. The subsequent chemical steps are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, leading to the loss of antibacterial activity.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Substitution: The acetamido group can be substituted with other acyl groups to produce different cephalosporin derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions in the presence of β-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: Inactive penicilloic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Various cephalosporin derivatives with modified antibacterial properties.
Scientific Research Applications
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel cephalosporin derivatives.
Biology: Studied for its interactions with bacterial enzymes and cell wall synthesis.
Medicine: Employed in the development of new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the production of cephalosporin antibiotics for pharmaceutical use.
Mechanism of Action
The antibacterial activity of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefprozil: Another second-generation cephalosporin with a similar β-lactam structure.
Cefadroxil: A first-generation cephalosporin with a similar mechanism of action.
Cefuroxime: A second-generation cephalosporin with enhanced activity against certain bacteria.
Uniqueness
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific acetamido group, which provides distinct antibacterial properties and spectrum of activity compared to other cephalosporins .
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c1-4-3-17-9-6(11-5(2)13)8(14)12(9)7(4)10(15)16/h6,9H,3H2,1-2H3,(H,11,13)(H,15,16)/t6-,9-/m1/s1 |
InChI Key |
LKKFYNULQQYBOV-HZGVNTEJSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C)SC1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


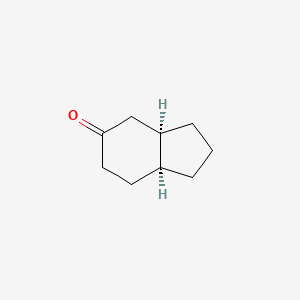
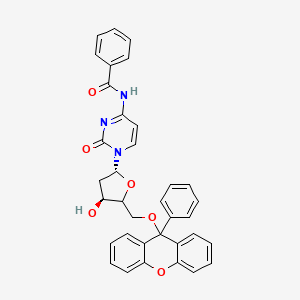
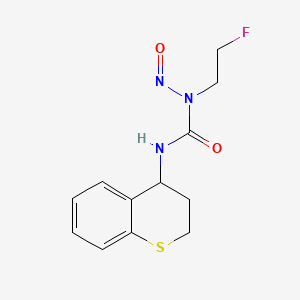
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)


